N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide
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Overview
Description
N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine: is a synthetic nucleoside analog used primarily in research settings. It is characterized by the presence of a benzoyl group at the N2 position, a dimethoxytrityl (DMT) group at the 5’ position, and a deoxyribose sugar. This compound is often utilized in the field of proteomics and nucleic acid chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine typically involves multiple steps, including the protection of functional groups, selective benzoylation, and the introduction of the DMT group. The process often starts with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the selective benzoylation of the guanine base at the N2 position.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of such compounds generally follows similar multi-step organic synthesis protocols, often scaled up using automated synthesizers to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the guanine base.
Substitution: The benzoyl and DMT groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or trifluoroacetic acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can lead to deprotected or modified nucleosides .
Scientific Research Applications
N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and as a building block in nucleic acid chemistry.
Biology: The compound is utilized in studies involving DNA and RNA synthesis, as well as in the investigation of nucleic acid interactions.
Medicine: Research involving this compound contributes to the development of antiviral and anticancer therapies.
Mechanism of Action
The mechanism of action of N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The benzoyl and DMT groups provide stability and protection during synthesis, allowing for precise modifications and interactions with molecular targets. The compound can interact with enzymes involved in nucleic acid synthesis and repair, affecting various molecular pathways .
Comparison with Similar Compounds
N2-Benzoyl-2’-deoxyguanosine: Lacks the DMT group, making it less stable during synthesis.
2’-Deoxy-5’-O-DMT-guanosine: Does not have the benzoyl group, affecting its reactivity and interactions.
N2-Benzoyl-guanosine: Contains a ribose sugar instead of deoxyribose, altering its properties and applications.
Uniqueness: N2-Benzoyl-2’-deoxy-5’-O-DMT-guanosine is unique due to the presence of both the benzoyl and DMT groups, which provide enhanced stability and protection during synthesis. This makes it particularly valuable in the synthesis of complex nucleic acid structures and in research applications requiring precise modifications .
Properties
Molecular Formula |
C38H35N5O7 |
---|---|
Molecular Weight |
673.7 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-18-16-26(17-19-28)38(25-12-7-4-8-13-25,27-14-9-15-29(20-27)48-2)49-22-31-30(44)21-32(50-31)43-23-39-33-34(43)40-37(42-36(33)46)41-35(45)24-10-5-3-6-11-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H2,40,41,42,45,46)/t30-,31+,32+,38?/m0/s1 |
InChI Key |
CCJSXNNGFXMTGK-LSTYLQGRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)NC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
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